(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
Description
The compound “(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile” (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- 1,3-Benzodioxole moiety: A fused aromatic ring system with electron-rich properties, often used in medicinal chemistry to enhance metabolic stability and binding affinity .
- Piperazine ring: A flexible heterocyclic amine known to improve solubility and bioavailability in drug design .
- Propenenitrile backbone: The nitrile group may act as a bioisostere or participate in metabolic pathways .
The molecular formula of Compound A is C₃₀H₂₈N₄O₄S, with a calculated molecular weight of 540.64 g/mol.
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-2-5-19(6-3-17)30(26,27)20(13-23)15-25-10-8-24(9-11-25)14-18-4-7-21-22(12-18)29-16-28-21/h2-7,12,15H,8-11,14,16H2,1H3/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOWOFPUUILIU-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, piperazine, and 4-methylbenzenesulfonyl chloride.
Step 1 Formation of the Piperazine Intermediate: The piperazine ring is functionalized by reacting it with 1,3-benzodioxole in the presence of a suitable base, such as sodium hydride, under reflux conditions.
Step 2 Introduction of the Sulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Step 3 Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction, using malononitrile and a suitable aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Compounds where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Anticancer Properties
-
Antimicrobial Activity
- The presence of the sulfonyl group has been associated with antibacterial and antifungal activities. Compounds with similar structures have demonstrated efficacy against a range of microbial pathogens, suggesting that (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile could possess similar properties .
Mechanistic Insights
The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism, leading to antimicrobial effects. Additionally, it may inhibit enzymes related to cancer cell proliferation .
- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, enhancing its potential as an antidepressant or anxiolytic agent .
Case Studies
-
Synthesis and Biological Evaluation
- A study synthesized related piperazine derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and showed promising results in modulating enzyme activity, indicating potential applications in neurodegenerative diseases .
-
Antitumor Activity Assessment
- In vitro studies assessed the anticancer properties of compounds similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile. Results indicated significant cytotoxicity against breast and colon cancer cell lines, suggesting a pathway for further development as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share partial structural homology with Compound A:
Structural and Functional Insights
Role of Benzodioxole vs. Phenyl Substitutions
- Compound B lacks the benzodioxole group present in Compound A, leading to reduced aromatic electron density. This may decrease interactions with hydrophobic enzyme pockets but improve aqueous solubility .
- Compound C retains the benzodioxolylmethyl-piperazine group but replaces the sulfonyl-nitrile with a ketone and methoxy-phenyl. This substitution could enhance hydrogen-bonding but reduce metabolic stability due to the labile methoxy group .
Impact of Sulfonyl and Nitrile Groups
- Compound D shares the sulfonyl-nitrile motif but replaces the piperazine-benzodioxole with an imidazothiazole. The rigid heterocycle may restrict conformational flexibility, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .
Piperazine Flexibility
Research Findings and Implications
- Lipophilicity : Compounds with benzodioxole (A, C, E) are predicted to have higher logP values than phenyl-substituted analogs (B), favoring membrane permeability but risking off-target binding.
- Electronic Effects : The 4-methylphenylsulfonyl group in Compound A may confer stronger electron-withdrawing effects compared to phenylsulfonyl (Compound D), influencing reactivity in nucleophilic substitutions .
- Similarity Metrics : Graph-based structural comparisons () and Tanimoto coefficients () suggest moderate similarity (40–60%) between Compound A and its analogs, primarily due to shared sulfonyl/piperazine motifs .
Biological Activity
The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H24N2O4S
- Molecular Weight: 396.50 g/mol
- CAS Number: 885185-79-5
- Structure: The compound features a piperazine ring, a benzodioxole moiety, and a sulfonyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Dopamine Receptor Agonism : Similar to its analogs, this compound may exhibit agonistic properties at dopamine receptors, particularly D2 receptors, which are implicated in the treatment of neurological disorders such as Parkinson's disease .
- Inhibition of Enzymatic Activity : The sulfonamide group in the structure can interact with enzymes involved in neurotransmitter metabolism, potentially modulating levels of key neurotransmitters .
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could contribute to neuroprotective effects .
Pharmacological Effects
The following table summarizes key findings regarding the pharmacological effects of (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile:
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Agonism | Enhances dopaminergic signaling | |
| Antioxidant Activity | Reduces oxidative stress | |
| Neuroprotective Effects | Protects neuronal cells |
Case Studies
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
- Parkinson's Disease Treatment : A study demonstrated that compounds similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile effectively reduced tremors in animal models of Parkinson's disease, suggesting potential clinical applications for this compound .
- Cognitive Enhancement : Another study indicated that derivatives with similar structural features improved cognitive function in rodent models by enhancing dopaminergic transmission and reducing neuroinflammation .
- Antidepressant Properties : Research has shown that compounds with a piperazine core exhibit antidepressant-like effects in behavioral models, potentially due to their influence on serotonin and norepinephrine pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
